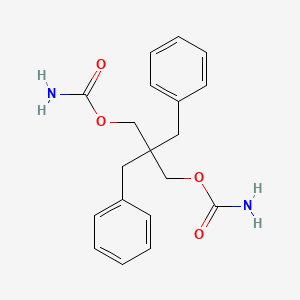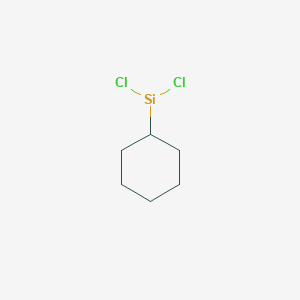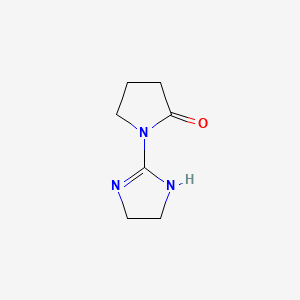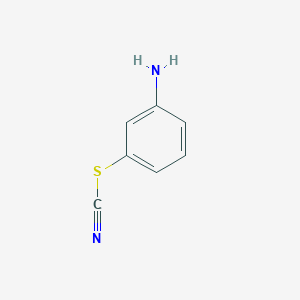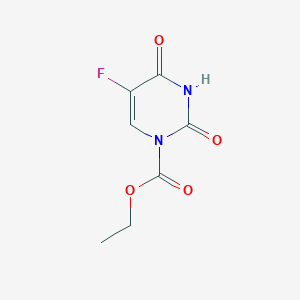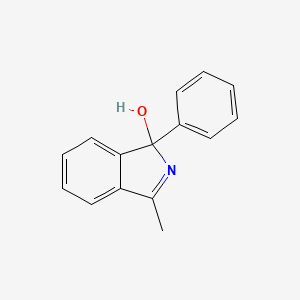
1H-Isoindol-1-ol, 3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-ol, 3-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with methylating agents under acidic conditions . Another method includes the aminomethylation reaction using formaldehyde and N-arylpiperazines at the boiling point of tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Isoindol-1-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . The compound’s structure allows it to bind to multiple receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-indole: Known for its antimycobacterial activity.
1-Methyl-1H-indol-3-yl (phenyl)methanone: Used in early discovery research.
N-Substituted 1H-Isoindole-1,3(2H)-dione: Exhibits cyclooxygenase inhibitory activity.
Uniqueness: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and the presence of both nitrogen and oxygen atoms make it a versatile compound in various applications.
Propriétés
Numéro CAS |
18120-25-7 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-methyl-1-phenylisoindol-1-ol |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17,16-11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Clé InChI |
MTCHNXUQZGMLCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C2=CC=CC=C12)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



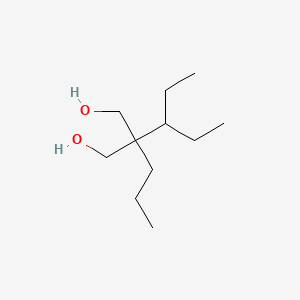
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
